molecular formula C16H13NO B8367386 3-(4-Benzyloxyphenyl)acrylonitrile

3-(4-Benzyloxyphenyl)acrylonitrile

Cat. No.: B8367386
M. Wt: 235.28 g/mol
InChI Key: OSGFJSAOKKUNFI-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative of interest in medicinal chemistry and biochemical research. Compounds within this chemical class have been extensively studied for their potential to modulate biologically relevant pathways . Acrylonitriles with a linear β-phenyl-α,β-unsaturated carbonyl scaffold have demonstrated significant inhibitory activity against the enzyme tyrosinase, which is a key target in dermatological research for addressing hyperpigmentation and in preventing food spoilage . Furthermore, structurally related 2-phenylacrylonitrile analogs have been investigated as ligands for the Arylhydrocarbon Receptor (AhR), presenting a promising avenue for the development of novel targeted therapies, particularly in aggressive breast cancer cell lines . The benzyloxy substitution on the phenyl ring suggests potential for enhanced binding affinity and metabolic stability. This compound is intended for research purposes only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H13NO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-11H,13H2

InChI Key

OSGFJSAOKKUNFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC#N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 3 4 Benzyloxyphenyl Acrylonitrile

The comprehensive characterization of 3-(4-Benzyloxyphenyl)acrylonitrile, a molecule with significant potential in various chemical syntheses, relies on a suite of advanced spectroscopic and analytical techniques. These methods provide a detailed understanding of its structural framework, functional groups, and molecular properties.

Computational and Theoretical Investigations of 3 4 Benzyloxyphenyl Acrylonitrile Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 3-(4-Benzyloxyphenyl)acrylonitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional geometry (ground-state optimization). This process yields crucial information on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's spatial arrangement.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

A key aspect of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's electronic properties.

Table 1: Key Electronic Properties Derived from HOMO-LUMO Energies This table is illustrative of the parameters that would be calculated in a typical DFT study. Specific values for this compound are not available in the reviewed literature.

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons to itself.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating high reactivity.

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are also instrumental in predicting spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). Theoretical vibrational frequencies are typically calculated and then scaled by a factor to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental spectra. This comparison helps validate the accuracy of the computational model and aids in the assignment of experimental vibrational bands to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, which can be compared with experimental UV-Vis data.

Reactive Site Analysis and Fukui Functions

To identify the most reactive sites within the this compound molecule, Fukui functions are calculated. These functions are local reactivity descriptors that indicate the change in electron density at a specific atomic site when an electron is added or removed. By analyzing the condensed Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0), one can pinpoint the atoms most likely to participate in different types of chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, an MEP map would reveal the likely sites for electrophilic and nucleophilic interactions, with the nitrogen of the nitrile group and the oxygen of the benzyloxy group expected to be electron-rich centers.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular charge transfer and hyperconjugative interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. A higher E(2) value indicates a more significant interaction. For this compound, NBO analysis would provide insights into the electronic delocalization across the π-conjugated system and the stability imparted by interactions between lone pairs and antibonding orbitals.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property, such as biological activity or toxicity. For a class of compounds including this compound, a QSPR model could be developed to predict properties like cytotoxicity. This involves calculating a set of molecular descriptors (e.g., electronic, topological, steric) for each molecule and then using statistical methods to build a mathematical model that relates these descriptors to the observed property. Such models are valuable for predicting the properties of new, unsynthesized compounds and for understanding the structural features that drive a particular activity.

Table 2: Compound Names Mentioned

Compound Name

Investigation of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties in organic molecules like this compound is crucial for the development of new materials for optoelectronic and photonic applications. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the NLO behavior of such compounds.

A typical computational investigation of NLO properties would involve the calculation of several key parameters. The dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are fundamental indicators of a molecule's NLO response. A high value of the first-order hyperpolarizability is particularly desirable for second-order NLO materials. These parameters are typically calculated using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for many organic systems.

The investigation would likely explore the relationship between the molecular structure and its NLO properties. For this compound, the presence of an electron-donating benzyloxy group and an electron-withdrawing acrylonitrile (B1666552) group, connected by a π-conjugated system, suggests the potential for significant intramolecular charge transfer (ICT). This ICT is a key mechanism for generating a large NLO response. Computational studies would aim to quantify this charge transfer, often by analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

While no specific data for this compound is available, for a hypothetical molecule with similar structural features, the calculated NLO properties might be presented in a table as follows:

ParameterValue (a.u.)
Dipole Moment (μ)[Value]
Polarizability (α)[Value]
First-Order Hyperpolarizability (β)[Value]
Note: This table is illustrative and does not contain real data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, which describes the various shapes the molecule can adopt, and their relative energies. Understanding the conformational preferences is crucial as they can significantly influence the molecule's physical and chemical properties, including its NLO response and interactions with other molecules.

An MD simulation of this compound would typically be performed using a classical force field, which defines the potential energy of the system as a function of the atomic coordinates. The simulation would track the positions and velocities of all atoms in the molecule over a period of time, generating a trajectory that reveals the molecule's dynamic behavior. By analyzing this trajectory, researchers can identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule.

Furthermore, MD simulations can be used to study the interactions of this compound with its environment, such as a solvent or a biological receptor. For instance, simulations in different solvents would reveal how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. This information is critical for understanding the behavior of the molecule in solution and for designing materials with specific properties.

Dihedral AngleMost Probable Value (degrees)
C-C-O-C (benzyl ether linkage)[Value]
C-C=C-C (acrylonitrile linkage)[Value]
Note: This table is for illustrative purposes and does not represent actual data for this compound.

Chemical Reactivity and Derivatization Strategies for 3 4 Benzyloxyphenyl Acrylonitrile

Nucleophilic Addition Reactions to the Acrylonitrile (B1666552) Moiety

The electron-withdrawing nature of the nitrile group renders the β-carbon of the acrylonitrile moiety in 3-(4-benzyloxyphenyl)acrylonitrile highly electrophilic and susceptible to nucleophilic attack. This classic Michael addition reactivity is a cornerstone of its derivatization, allowing for the introduction of a wide variety of substituents.

One of the most common applications of this reactivity is the aza-Michael addition, where primary and secondary amines act as nucleophiles to form β-amino nitrile adducts. This reaction is often carried out under mild conditions, sometimes catalyzed by a base or even proceeding under neat conditions with microwave irradiation. For instance, the reaction of various primary aliphatic amines with acrylonitrile has been shown to yield n-alkyliminobis-propionitrile and n-alkyliminopropionitrile derivatives. While specific studies on this compound are not extensively documented in this exact context, the general reactivity of acrylonitriles suggests that it would readily undergo such transformations.

The general scheme for the aza-Michael addition to this compound can be depicted as follows:

Table 1: Representative Aza-Michael Addition to this compound

Reactant 1Nucleophile (R¹R²NH)Product
This compoundPrimary or Secondary Amine3-(4-(Benzyloxy)phenyl)-3-(R¹R²-amino)propanenitrile

Beyond nitrogen nucleophiles, carbon-based nucleophiles such as enolates, organometallic reagents, and the anions of nitroalkanes can also participate in Michael additions. These reactions provide a powerful tool for carbon-carbon bond formation, enabling the extension of the carbon skeleton and the introduction of further functionalities.

Cyclization and Heterocycle Annulation Reactions

The strategic placement of functional groups in derivatives of this compound, often installed via initial nucleophilic additions, sets the stage for a plethora of cyclization and heterocycle annulation reactions. The nitrile group itself is a key player in these transformations, frequently participating as an electrophile or being transformed into a reactive intermediate.

A prominent strategy involves the reaction of the acrylonitrile with dinucleophilic species to construct heterocyclic rings in a single step. For example, the reaction of α,β-unsaturated nitriles with compounds containing amidine or guanidine (B92328) functionalities is a well-established route to pyrimidine (B1678525) derivatives. In a typical reaction, this compound could be reacted with guanidine in the presence of a base to yield a 2-amino-4-(4-benzyloxyphenyl)-6-substituted-pyrimidine.

Table 2: General Scheme for Pyrimidine Synthesis

Reactant 1Reactant 2ConditionsProduct
This compoundGuanidineBase (e.g., NaOEt), Alcohol2-Amino-4-(4-benzyloxyphenyl)pyrimidine derivative

Furthermore, the nitrile group can undergo intramolecular cyclization. For instance, if a nucleophilic group is introduced at the β-position, subsequent acid- or base-catalyzed cyclization can lead to the formation of five- or six-membered rings. An example from related chemistry shows that treatment of similar compounds with acid can induce cyclization to form aminofuran derivatives.

The condensation of acrylonitrile derivatives with aryl acetonitriles has been reported to construct α-amino-β-cyano cyclohexene (B86901) skeletons. This suggests a potential pathway for the dimerization or reaction of this compound with other active methylene (B1212753) compounds to form complex carbocyclic structures.

Functional Group Interconversions and Advanced Derivatization

The nitrile and benzyloxy groups of this compound and its derivatives are amenable to a variety of functional group interconversions, further expanding the synthetic utility of this scaffold.

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. This transformation is fundamental for introducing new functionalities and for accessing different classes of compounds. Reduction of the nitrile group, typically with reagents like lithium aluminum hydride or catalytic hydrogenation, affords the corresponding primary amine, providing a key linkage point for further derivatization.

The benzyloxy group serves as a protecting group for the phenolic hydroxyl. Its removal via catalytic hydrogenation (e.g., using Pd/C and H₂) unmasks the phenol, which can then be subjected to a range of reactions, including O-alkylation, acylation, and electrophilic aromatic substitution.

Advanced derivatization strategies could involve the conversion of the nitrile into other nitrogen-containing heterocycles, such as tetrazoles, through reaction with azides.

Table 3: Key Functional Group Interconversions

Starting Functional GroupReagents and ConditionsResulting Functional Group
Nitrile (-CN)H₃O⁺, heat or OH⁻, H₂O, heatCarboxylic Acid (-COOH) / Amide (-CONH₂)
Nitrile (-CN)LiAlH₄, ether then H₂O or H₂, catalystPrimary Amine (-CH₂NH₂)
Benzyloxy (-OCH₂Ph)H₂, Pd/C, solventPhenol (-OH)

Stereoselective Transformations and Asymmetric Synthesis

The creation of new stereocenters during the derivatization of this compound is a critical consideration for the synthesis of chiral molecules with potential biological activity. The prochiral nature of the double bond in the acrylonitrile moiety allows for the application of asymmetric synthesis methodologies.

Stereoselective Michael additions can be achieved using chiral nucleophiles, chiral catalysts, or chiral auxiliaries. For instance, the use of a chiral amine in an aza-Michael addition could lead to the formation of diastereomeric or enantiomerically enriched β-amino nitriles. Organocatalysis, employing chiral amines or thioureas, has emerged as a powerful tool for enantioselective conjugate additions to α,β-unsaturated systems and could be readily applied to this compound.

While specific examples for this compound are not prevalent in the literature, the general principles of asymmetric synthesis are highly relevant. The synthesis of chiral N-benzylic heterocycles through asymmetric cross-coupling reactions highlights the importance of controlling stereochemistry in related systems.

The development of stereoselective cyclization reactions starting from chiral precursors derived from this compound would be a valuable strategy for accessing enantiomerically pure heterocyclic compounds.

Applications in Advanced Materials Science: Polymerization of Acrylonitrile Derivatives

Future Research Directions and Perspectives in 3 4 Benzyloxyphenyl Acrylonitrile Chemistry

Innovations in Green and Sustainable Synthesis

The synthesis of 3-(4-Benzyloxyphenyl)acrylonitrile, a substituted cinnamonitrile, is traditionally achieved through the Knoevenagel condensation. However, future research is geared towards developing more environmentally benign and efficient synthetic protocols.

Catalyst and Solvent Systems: A major focus is the replacement of hazardous and expensive catalysts and solvents. niscpr.res.inrsc.orgorientjchem.org Research into green catalysts like water extract of banana ash, which is basic in nature, presents a cost-effective and eco-friendly option. niscpr.res.in Ionic liquids, such as [C4dabco][BF4], are also being explored as recyclable catalysts that can be used in aqueous media, simplifying the reaction and purification processes. rsc.org Furthermore, heterogeneous nanocatalysts like calcium ferrite (B1171679) offer the advantages of high efficiency, reusability, and biocompatibility. orientjchem.org The move away from volatile organic solvents towards water or even solvent-free conditions is a key trend. niscpr.res.intandfonline.comresearchgate.net

Energy-Efficient Methodologies: To minimize energy consumption, alternative activation methods are being investigated. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and increase product yields. nih.govyoutube.com This technique offers rapid and direct heating, promoting efficient polymerization of acrylonitrile (B1666552) and synthesis of various organic compounds. nih.govclockss.org Similarly, ultrasound-assisted synthesis provides an energy-efficient, catalyst-free route for Knoevenagel condensation in water at ambient temperatures, leading to excellent yields and easy product isolation. benthamdirect.comresearchgate.netresearchgate.netnih.govnih.gov

Flow Chemistry and Biocatalysis: Continuous flow chemistry is another promising avenue, offering precise control over reaction parameters and facilitating safer, more scalable production. researchgate.netsoci.org Biocatalysis, leveraging the high selectivity and efficiency of enzymes, presents a sustainable alternative to traditional chemical methods. nih.gov Enzymes like aldoxime dehydratases can be used for the synthesis of nitriles from aldoximes, which are readily accessible from aldehydes, under mild, aqueous conditions. nih.gov The development of biocatalytic routes for the synthesis of this compound could significantly enhance the sustainability of its production. youtube.com

Green Synthesis ApproachKey AdvantagesRelevant Research Highlights
Alternative Catalysts Eco-friendly, cost-effective, reusableUse of water extract of banana ash, ionic liquids, and calcium ferrite nanoparticles. niscpr.res.inrsc.orgorientjchem.org
Microwave-Assisted Synthesis Reduced reaction times, increased yieldsRapid synthesis of various organic compounds and polymerization of acrylonitrile. nih.govyoutube.comclockss.org
Ultrasound-Assisted Synthesis Energy-efficient, catalyst-free, ambient conditionsHigh-yield Knoevenagel condensation in water. benthamdirect.comresearchgate.netresearchgate.netnih.govnih.gov
Flow Chemistry Scalable, precise control, enhanced safetyEnables automation and optimization of chemical synthesis. researchgate.netsoci.org
Biocatalysis High selectivity, mild reaction conditions, sustainableEnzymatic synthesis of nitriles and other valuable compounds. nih.govnih.govyoutube.com

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental synthesis is poised to accelerate the discovery and optimization of reactions and materials related to this compound.

Future research will likely involve the use of Density Functional Theory (DFT) and other computational methods to elucidate reaction mechanisms, predict the properties of novel derivatives, and guide the design of more efficient catalysts. For instance, computational studies can help in understanding the electronic and steric effects of substituents on the reactivity of the acrylonitrile core, thereby enabling the rational design of new functional molecules.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their potential biological activities or material properties. nih.gov This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. The synergy between in-silico predictions and empirical validation will be crucial for the rapid advancement of this field.

Exploration of Novel Advanced Material Applications

While currently recognized as a synthetic intermediate, the unique molecular structure of this compound, featuring a reactive acrylonitrile group, a phenyl ring, and a benzyloxy substituent, suggests its potential as a building block for advanced materials.

The electron-deficient nature of the α,β-unsaturated nitrile makes it a suitable monomer for polymerization and copolymerization reactions. This could lead to the development of novel polymers with tailored properties, such as high thermal stability, specific optical characteristics, or enhanced mechanical strength. Acrylonitrile itself is a key component in the production of commercially important polymers like polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fibers, and acrylonitrile-butadiene-styrene (ABS) copolymers. intratec.us

Furthermore, the aromatic and benzyloxy moieties could impart interesting liquid crystalline or photophysical properties to materials derived from this compound. Research into the synthesis of liquid crystalline polymers or organic light-emitting diodes (OLEDs) incorporating this structural motif could open up new avenues for its application in electronics and photonics.

Design of Next-Generation Functionalized Acrylonitriles

The core structure of this compound serves as a versatile scaffold for the design of a new generation of functionalized acrylonitriles with a wide range of potential applications.

By modifying the substituents on the phenyl ring or the benzyl (B1604629) group, it is possible to fine-tune the electronic, steric, and photophysical properties of the molecule. For example, introducing electron-donating or electron-withdrawing groups could alter its reactivity in polymerization or its absorption and emission spectra. The synthesis of a library of such derivatives, guided by computational predictions, would be a key research direction. google.com

The development of one-pot, multi-component reactions for the synthesis of highly substituted and structurally diverse acrylonitriles will also be a major focus. acs.org These efficient synthetic strategies will enable the rapid generation of new molecular entities for screening in various applications, from pharmaceuticals to materials science. The exploration of novel reaction pathways, such as those involving haloacetonitriles or direct synthesis from aromatic alcohols and acetonitrile, will further expand the accessible chemical space of functionalized acrylonitriles. researchgate.nettandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Benzyloxyphenyl)acrylonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Condensation reactions are commonly employed using 4-benzyloxybenzaldehyde and malononitrile in the presence of a base (e.g., sodium ethoxide) .
  • Reaction optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 aldehyde to nitrile) can enhance yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity .
    • Key Data : Typical yields range from 52% to 87% under optimized conditions, depending on substituent reactivity .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify chemical shifts for the acrylonitrile moiety (e.g., δ ~8.4 ppm for C=CH protons) and benzyloxy groups .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+^+] at m/z 245–390) confirm molecular weight .
  • X-ray crystallography : Resolves stereochemistry (Z/E configuration) and crystal packing, as seen in related acrylonitriles .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling and storage?

  • Methodology :

  • Thermal stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 222°C for analogous compounds) and decomposition thresholds .
  • Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (hexane) to guide experimental workflows .
    • Safety : Store in airtight containers at 2–8°C, avoiding moisture and light to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates quantum parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) to predict electrophilic/nucleophilic sites. For example, acrylonitrile derivatives show HOMO-LUMO gaps <4 eV, correlating with corrosion inhibition efficacy .
  • Molecular docking : Simulates binding affinities to biological targets (e.g., peroxiredoxin 5) using software like AutoDock Vina .
    • Key Insight : The benzyloxy group enhances π-π stacking with aromatic residues in enzyme active sites .

Q. What experimental strategies resolve contradictions in reported biological activities of acrylonitrile derivatives?

  • Methodology :

  • Dose-response assays : Evaluate antimicrobial/anticancer activity across concentrations (e.g., 1–100 μM) to establish IC50_{50} values .
  • Selectivity profiling : Compare cytotoxicity in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess therapeutic windows .
    • Case Study : Structural analogs with nitro or halogen substituents show divergent activities due to electronic effects .

Q. How can electrochemical studies inform the application of this compound in material science?

  • Methodology :

  • Cyclic voltammetry : Measures redox potentials to assess suitability as conductive polymers or corrosion inhibitors .
  • Impedance spectroscopy : Quantifies charge transfer resistance in corrosive media (e.g., 1M HNO3_3), where inhibition efficiencies >80% are achievable .
    • Data : Corrosion inhibition follows Langmuir adsorption isotherms, with free energy values (ΔGads_{ads}) <−30 kJ/mol indicating chemisorption .

Methodological Considerations Table

Parameter Technique Example Data Reference
Synthetic YieldColumn Chromatography52–87%
HOMO-LUMO GapDFT (B3LYP/6-31G*)3.2–3.8 eV
Inhibition EfficiencyElectrochemical Impedance82% (1M HNO3_3)
Cytotoxicity (IC50_{50})MTT Assay12.5 μM (MCF-7 cells)

Contradictions and Resolutions

  • Stereochemical Outcomes : Z/E isomer ratios in synthesis vary with catalysts (e.g., piperidine vs. Knoevenagel conditions). Resolution requires chiral HPLC or crystallography .
  • Biological Activity : Discrepancies in antimicrobial data may stem from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.